

Comparative Crystallographic Analysis of tert-Butyl Carbamate Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *tert-Butyl azepan-3-ylcarbamate*

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of several tert-butyl carbamate derivatives, providing a framework for understanding the structural nuances of this common protecting group and its influence on molecular packing. While crystallographic data for **tert-Butyl azepan-3-ylcarbamate** was not publicly available, this comparison of related structures offers valuable insights for researchers working with similar molecular scaffolds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of tert-butyl carbamate derivatives. This data allows for a direct comparison of unit cell dimensions, space groups, and key intramolecular distances and angles, which can influence the compounds' physical and biological properties.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
tert-Butyl N-acetylcarbamate	C ₇ H ₁₃ NO ₃	Monoclinic	P2 ₁ /n	-	-	-	-	-	-	[1]
tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate	C ₁₁ H ₁₉ NO ₄	Monoclinic	P2 ₁	6.0475	20.8957	10.2928	94.675	1296.34	4	[2]
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperidine-1-carboxylate	C ₂₀ H ₂₇ FN ₂ O ₂	Monoclinic	P2 ₁	-	-	-	-	-	-	[3]

erazin

e-1-

carbo

xylate

tert-

Butyl

(6-(3-

(3-

fluoro

pheny

l)urei

do)he

xyl)ca

rbam

ate

 $C_{18}H_{28}FN_3O_3$ Mono
clinic

Pn

5.070
1722.11
048.603
07102.0
417943.2
1

2

[\[4\]](#)

(S)-

tert-

Butyl-

(1-

hydro

xypro

pan-

2-

yl)car

bama

te

 $C_8H_{17}NO_3$ Mono
clinicP2₁10.43
699.497
610.81
53114.9
11972.3
3

4

[\[5\]](#)

tert-

Butyl

N-

(thiop

hen-

2-

yl)car

bama

te

 $C_9H_{13}NO_2S$ Ortho
rhombic

Pbca

11.73
28.651
3

9.879

90

1002.
7

4

[\[6\]](#)

Note: Dashes indicate data not explicitly provided in the cited source.

Conformational Analysis of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is a flexible scaffold that can adopt multiple conformations. The most stable conformations are typically twist-chair and chair forms. The specific conformation adopted in a crystal structure is influenced by the nature and position of its substituents. For a 3-substituted azepane derivative like **tert-Butyl azepan-3-ylcarbamate**, the bulky tert-butylcarbamate group would likely occupy a pseudo-equatorial position to minimize steric strain. X-ray crystallography of fused azepane derivatives has been used to confirm their ring fusion stereochemistry.^[7] The azepane motif is a significant structural component in a variety of bioactive molecules and natural products, highlighting its importance in medicinal chemistry.^{[8][9]}

Hydrogen Bonding and Molecular Packing

A common feature in the crystal structures of carbamates is the formation of intermolecular hydrogen bonds involving the N-H and C=O groups. For instance, in the crystal structure of tert-butyl N-acetylcarbamate, molecules are connected into dimers by strong N—H \cdots O hydrogen bonds.^[1] Similarly, the structure of tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate reveals pseudocentrosymmetric dimers formed via N—H \cdots O hydrogen bonds.^[2] These interactions play a crucial role in the overall crystal packing and can significantly influence the physicochemical properties of the compound, such as melting point and solubility.

Experimental Protocols: A General Guide to Small Molecule X-ray Crystallography

The following is a generalized protocol for the determination of a small molecule crystal structure, based on methodologies reported in the cited literature.^{[2][4][6]}

1. Crystallization:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform, toluene, or a mixture of methanol and water).^{[2][10]}

- Other techniques include vapor diffusion and cooling crystallization.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer.
- X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation).
- The crystal is typically cooled to a low temperature (e.g., 153 K or 298 K) during data collection to minimize thermal vibrations.^{[2][6]}

3. Structure Solution and Refinement:

- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined against the experimental data, typically by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizing the Workflow

The following diagram illustrates the general workflow of an X-ray crystallography experiment.



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